molecular formula C22H25FN2O B7501162 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone

3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone

Katalognummer B7501162
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: XYENLEXRQMQWPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone, also known as LY-294,002 hydrochloride, is a selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is an important enzyme involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of PI3K by LY-294,002 hydrochloride has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Wirkmechanismus

3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride selectively inhibits the activity of PI3K by binding to its ATP-binding site. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to induce cell death and inhibit tumor growth in various types of cancer. In addition, it has been shown to reduce inflammation and improve outcomes in various inflammatory diseases. 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride is a highly selective inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various cellular processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which should be taken into consideration when interpreting the results.
List of

Zukünftige Richtungen

1. Combination therapy: 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to enhance the efficacy of other anticancer agents such as chemotherapy and radiation therapy. Future studies could investigate the potential of combination therapy with 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride and other agents in cancer treatment.
2. Targeting specific PI3K isoforms: There are several isoforms of PI3K, each with distinct functions and expression patterns. Future studies could investigate the potential of targeting specific PI3K isoforms with selective inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride.
3. Development of new PI3K inhibitors: Despite its potency and selectivity, 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has some limitations such as poor solubility and bioavailability. Future studies could focus on developing new PI3K inhibitors with improved pharmacokinetic properties.
4. Mechanisms of resistance: Resistance to PI3K inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride can develop in cancer cells. Future studies could investigate the mechanisms of resistance and develop strategies to overcome it.
5. Other therapeutic applications: In addition to cancer and inflammation, PI3K is involved in various other diseases such as diabetes and cardiovascular diseases. Future studies could investigate the potential of PI3K inhibitors such as 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride in these diseases.

Synthesemethoden

The synthesis of 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride involves several steps, including the reaction of 4-fluorobenzylamine with 2-cyclohexen-1-one to form 4-fluorobenzylidene-2-cyclohexen-1-one, followed by the reaction of this intermediate with piperidine to form 1-(4-fluorobenzyl)-4-piperidinone. The final step involves the reaction of 1-(4-fluorobenzyl)-4-piperidinone with 3,4-dihydroquinoline in the presence of sodium borohydride to form 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride.

Wissenschaftliche Forschungsanwendungen

3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, PI3K is often overactivated, leading to increased cell proliferation and survival. The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to induce cell death and inhibit tumor growth in various types of cancer, including breast, lung, and prostate cancer.
In inflammation, PI3K plays a crucial role in the activation of immune cells and the production of inflammatory cytokines. The inhibition of PI3K by 3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone hydrochloride has been shown to reduce inflammation and improve outcomes in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O/c23-20-9-7-17(8-10-20)16-24-14-11-19(12-15-24)22(26)25-13-3-5-18-4-1-2-6-21(18)25/h1-2,4,6-10,19H,3,5,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYENLEXRQMQWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.